(2a,6a,8a,9ab)-Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one (2a,6a,8a,9ab)-Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 115956-07-5
VCID: VC0058516
InChI: InChI=1S/C10H15NO2/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13/h6-9,12H,1-5H2/t6?,7-,8+,9?
SMILES: C1C2CC3CC(CC1N3CC2=O)O
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

(2a,6a,8a,9ab)-Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one

CAS No.: 115956-07-5

Main Products

VCID: VC0058516

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

(2a,6a,8a,9ab)-Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one - 115956-07-5

CAS No. 115956-07-5
Product Name (2a,6a,8a,9ab)-Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name (3S,7R)-5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one
Standard InChI InChI=1S/C10H15NO2/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13/h6-9,12H,1-5H2/t6?,7-,8+,9?
Standard InChIKey NEDMCWSHHDYQAJ-VGKQMMLZSA-N
Isomeric SMILES C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)O
SMILES C1C2CC3CC(CC1N3CC2=O)O
Canonical SMILES C1C2CC3CC(CC1N3CC2=O)O
PubChem Compound 16726729
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator